3-chloro-N-(4-methoxybenzyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-[(4-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-7-5-11(6-8-14)10-17-15(18)12-3-2-4-13(16)9-12/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYVZBQPHIICRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Benzylbenzamides
Established Synthetic Routes for Benzamide (B126) Formation
The construction of the benzamide core can be achieved through several robust and well-documented synthetic pathways. These routes offer chemists flexibility in terms of starting materials, reaction conditions, and functional group tolerance.
Amide Bond Coupling Strategies (e.g., from carboxylic acids and amines)
The most traditional and widely used method for forming amide bonds is the direct coupling of a carboxylic acid with an amine. This transformation, however, typically requires the "activation" of the carboxylic acid to enhance its electrophilicity, as it does not readily react with amines. Common approaches involve converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an activated ester.
Numerous coupling reagents have been developed to facilitate this reaction directly from the carboxylic acid and amine, avoiding the need to isolate the activated intermediate. These reagents are designed to be efficient, minimize side reactions, and work under mild conditions. nih.gov
Common Coupling Reagents for Amide Synthesis
| Reagent Class | Examples | Notes |
|---|---|---|
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Often used with additives like HOBt (Hydroxybenzotriazole) to suppress side reactions and improve efficiency. nih.gov |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | Highly effective but can be expensive and generate stoichiometric phosphine (B1218219) oxide waste. |
These methods are foundational in organic synthesis due to their reliability and broad applicability, although they often suffer from poor atom economy and the generation of significant waste products. nih.gov To address these issues, catalytic methods for direct amidation are an area of active research. For instance, zirconium catalysts have been explored for the direct coupling of carboxylic acids and amines. core.ac.uk Another approach involves the acceptorless dehydrogenative coupling of alcohols and amines, which can be catalyzed by earth-abundant metals like manganese, forming the amide bond with the extrusion of hydrogen gas and water. elsevierpure.com
Ritter Reaction and its Variants for N-Benzylbenzamide Synthesis
The Ritter reaction provides an alternative pathway to N-alkyl amides, including N-benzylbenzamides, by reacting a nitrile with a source of a stable carbocation. wikipedia.org The reaction is typically carried out in the presence of a strong acid. wikipedia.orgias.ac.in The key steps involve the generation of a carbocation from an alcohol or alkene, which then undergoes nucleophilic attack by the nitrogen atom of the nitrile. The resulting nitrilium ion is subsequently hydrolyzed during aqueous workup to yield the amide. missouri.eduorganic-chemistry.org
Benzylic alcohols are particularly suitable substrates for the Ritter reaction because they can form relatively stable benzylic carbocations under acidic conditions. missouri.eduorganic-chemistry.org The general mechanism is as follows:
Protonation of the benzylic alcohol by a strong acid, followed by the loss of water to form a stable benzyl (B1604629) carbocation.
Nucleophilic attack of the nitrile's nitrogen on the carbocation, forming a nitrilium ion.
Hydration of the nitrilium ion upon aqueous workup.
Tautomerization to the final N-benzylbenzamide product.
While traditionally requiring strong acids like sulfuric acid, modifications have been developed to make the reaction milder. ias.ac.in For example, using formic acid as both the solvent and acid catalyst allows for the synthesis of N-benzhydrylamides under reflux conditions, which is mild enough to prevent polymerization of sensitive nitriles like acrylamide. organic-chemistry.org Heterogeneous catalysts, such as silica-bonded N-propyl sulphamic acid (SBNPSA), have also been employed to facilitate the reaction under solvent-free conditions, offering a more environmentally friendly protocol. ias.ac.in
Multicomponent Reactions for Substituted Benzamides
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. frontiersin.org This approach offers significant advantages in terms of step economy, simplicity, and the rapid generation of molecular diversity. frontiersin.org
Several MCRs can be adapted for the synthesis of substituted benzamides. For example, the Groebke-Blackburn-Bienaymé reaction (GBBR) involves the combination of an aldehyde, an isocyanide, and an α-aminoazine to produce substituted imidazole-fused heterocyles, but the principles can be applied more broadly. frontiersin.org Other MCRs might involve the reaction of arynes, isocyanides, and a source of water or carbon dioxide to generate benzamides. nih.gov The development of new MCRs is an active area of research, often leveraging radical reactions or transition metal catalysis to assemble complex molecules in a single pot. nih.govrsc.org
Specific Synthetic Approaches Applicable to 3-chloro-N-(4-methoxybenzyl)benzamide
The synthesis of the specific target molecule, this compound, requires the strategic combination of a 3-chlorobenzoyl moiety and a 4-methoxybenzylamine (B45378) unit. This can be achieved by applying the general principles of amide bond formation with careful consideration of the substituents on both aromatic rings.
Considerations for Introducing Chloro Substituents on the Benzoyl Moiety
The starting material for the benzoyl portion of the molecule is typically 3-chlorobenzoic acid or a derivative thereof. The chloro-substituent is generally stable under standard amide coupling conditions. The synthesis of the key intermediate, 3-chlorobenzoic acid, is straightforward via electrophilic aromatic substitution (chlorination) of benzoic acid, though directing group effects must be considered to achieve the desired meta-substitution pattern. Alternatively, commercially available 3-chlorobenzoic acid or 3-chlorobenzoyl chloride are common starting points.
A general and highly effective method would be the conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with 4-methoxybenzylamine to form the desired amide bond. This is a classic example of the Schotten-Baumann reaction conditions. core.ac.uk
In a related synthesis of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide, the amide bond was formed by reacting the corresponding aniline (B41778) with a salicylic (B10762653) acid derivative in the presence of phosphorus trichloride (B1173362) (PCl₃) in xylene. nih.gov This illustrates another effective coupling method applicable to chloro-substituted systems.
Strategies for N-Benzylation with 4-Methoxybenzylamine
The amine component, 4-methoxybenzylamine, is a primary amine that is readily available. sigmaaldrich.com Its nucleophilicity is crucial for the amide bond-forming reaction. The methoxy (B1213986) group on the benzyl ring is an electron-donating group, which does not significantly hinder the reactivity of the amine.
The most direct approach for synthesizing this compound is the reaction of 4-methoxybenzylamine with an activated derivative of 3-chlorobenzoic acid, such as 3-chlorobenzoyl chloride. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the HCl byproduct generated during the reaction.
An alternative strategy is oxidative amidation, where an aldehyde (3-chlorobenzaldehyde) reacts with the amine (4-methoxybenzylamine) in the presence of an oxidant. For instance, a copper-MOF catalyst has been used for the oxidative amidation of benzaldehyde (B42025) with benzylamine (B48309) using N-chlorosuccinimide (NCS) and tert-butyl hydroperoxide (TBHP) as oxidants. nih.gov This method could be adapted for the synthesis of the target compound.
Summary of Key Reactants
| Compound Name | Role in Synthesis | Starting Material |
|---|---|---|
| 3-Chlorobenzoic acid | Benzoyl source | Precursor to activated derivatives |
| 3-Chlorobenzoyl chloride | Activated benzoyl source | Reacts directly with amine |
| 4-Methoxybenzylamine | Amine source | Nucleophile in coupling reaction |
Regioselective Synthesis of Chloro-Substituted Benzamides
The most direct and regioselective method for the synthesis of this compound involves the acylation of 4-methoxybenzylamine with 3-chlorobenzoyl chloride. This method ensures the specific placement of the chloro substituent at the 3-position of the benzoyl moiety. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Table 1: Typical Reaction Parameters for the Synthesis of N-Benzylbenzamides
| Parameter | Value/Condition |
| Reactants | 3-chlorobenzoyl chloride, 4-methoxybenzylamine |
| Solvent | Dichloromethane (B109758), Diethyl ether, or Tetrahydrofuran |
| Base | Triethylamine, Pyridine |
| Temperature | 0°C to room temperature |
| Reaction Time | 1-4 hours |
| Work-up | Aqueous wash, extraction, drying, and solvent evaporation |
| Purification | Recrystallization or column chromatography |
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. For the synthesis of N-benzylbenzamides, including this compound, several advanced techniques can be applied.
Catalytic Methods in N-Benzylbenzamide Synthesis (e.g., Heterogeneous Catalysis)
Catalytic methods for amide bond formation are a cornerstone of green chemistry, as they avoid the use of stoichiometric activating agents and reduce waste. Heterogeneous catalysts are particularly advantageous due to their ease of separation and recyclability. While specific examples for the synthesis of this compound using heterogeneous catalysis are not documented, various solid catalysts have been shown to be effective for the amidation of carboxylic acids.
For instance, catalysts like zirconia-based Lewis acids or functionalized silica (B1680970) have been employed for the direct amidation of carboxylic acids with amines. Applying this to the target molecule, 3-chlorobenzoic acid could potentially be reacted directly with 4-methoxybenzylamine in the presence of a suitable heterogeneous catalyst under high-temperature and/or dehydrating conditions.
Microwave-Assisted Synthesis of Benzamide Derivatives
Microwave-assisted organic synthesis has gained prominence for its ability to significantly reduce reaction times and often improve yields. The application of microwave irradiation to the synthesis of benzamide derivatives has been reported to be highly effective. nih.gov In the context of this compound, a microwave-assisted approach could involve the reaction of 3-chlorobenzoic acid and 4-methoxybenzylamine, potentially with a catalytic amount of a coupling agent or under solvent-free conditions. This method would likely offer a much faster and more energy-efficient route to the desired product compared to conventional heating methods.
Solvent-Free Reaction Conditions
Performing reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates solvent waste and can simplify product isolation. The direct reaction of a carboxylic acid and an amine to form an amide can often be achieved by heating the neat reactants, sometimes in the presence of a catalyst. For the synthesis of this compound, a solvent-free approach would involve heating a mixture of 3-chlorobenzoic acid and 4-methoxybenzylamine. This method is particularly attractive for its simplicity and reduced environmental impact. semanticscholar.orgresearchgate.net
Table 2: Comparison of Synthetic Methodologies for Benzamide Synthesis
| Methodology | Advantages | Disadvantages |
| Conventional Acylation | High yield, reliable, well-established | Use of stoichiometric base, potential for hazardous reagents |
| Heterogeneous Catalysis | Catalyst recyclability, reduced waste | Often requires high temperatures, catalyst development may be needed |
| Microwave-Assisted | Rapid reaction times, often higher yields | Requires specialized equipment |
| Solvent-Free | Reduced waste, simplified work-up | May require high temperatures, not suitable for all substrates |
Chemical Reactivity and Derivatization Studies of Substituted Benzamides
The chemical reactivity of this compound is primarily centered around the amide linkage, which is susceptible to both hydrolysis and reduction. The substituents on the aromatic rings can influence the rate and outcome of these reactions.
Hydrolysis and Reduction Reactions of the Amide Linkage
Hydrolysis: The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-chlorobenzoic acid and 4-methoxybenzylamine. The rate of hydrolysis is influenced by the electronic nature of the substituents. The electron-withdrawing chloro group on the benzoyl ring would be expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially accelerating the rate of hydrolysis compared to an unsubstituted benzamide.
Reduction: The amide functional group can be reduced to an amine. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). Treatment of this compound with LiAlH₄ would be expected to yield 3-chloro-N-(4-methoxybenzyl)methanamine. It is important to note that LiAlH₄ is a very strong reducing agent and may also reduce other functional groups if present. Catalytic hydrogenation is another method for the reduction of amides, often employing catalysts such as Raney nickel or platinum-based catalysts under high pressure of hydrogen gas. This method can sometimes offer better selectivity. The presence of a chloro substituent on the aromatic ring could be susceptible to hydrodehalogenation under certain catalytic hydrogenation conditions. researchgate.netccspublishing.org.cnacs.org
Table 3: Predicted Products of Hydrolysis and Reduction
| Reaction | Reagents | Predicted Major Products |
| Acidic or Basic Hydrolysis | H₃O⁺ or OH⁻, heat | 3-Chlorobenzoic acid and 4-Methoxybenzylamine |
| Reduction | 1. LiAlH₄, 2. H₂O | (3-chlorophenyl)(4-methoxybenzyl)methanamine |
| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pt/C) | (3-chlorophenyl)(4-methoxybenzyl)methanamine (potential for dehalogenation) |
Nucleophilic Aromatic Substitution on Halogenated Benzamides
The replacement of a halogen on the benzamide aromatic ring via nucleophilic aromatic substitution (SNAr) is a pivotal method for creating more complex molecular architectures. This transformation can proceed through two primary pathways: a classical addition-elimination mechanism or, more commonly in modern synthesis, a metal-catalyzed cross-coupling reaction.
The classical SNAr mechanism requires significant activation of the aromatic ring. synthesisspotlight.comlibretexts.org This is achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen leaving group. nih.govnih.gov These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the aromatic ring. libretexts.orgnih.gov For a substrate like this compound, the chloro substituent is meta to the electron-withdrawing amide group, which provides less activation compared to an ortho or para relationship, making traditional SNAr reactions challenging without harsh conditions. nih.gov
To overcome the limitations of classical SNAr, transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become the premier method for forming C-N bonds with aryl halides. wikipedia.orglibretexts.org These reactions employ a palladium catalyst with a specialized phosphine ligand. wikipedia.orgcmu.edu The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is critical, with bulky, electron-rich phosphines being highly effective for coupling unreactive aryl chlorides. cmu.edu
Copper-catalyzed methods, known as the Ullmann condensation or Goldberg reaction, offer an alternative, often lower-cost, pathway for C-N bond formation. wikipedia.orgresearchgate.net Historically, these reactions required harsh conditions, but modern advancements using specific ligands, such as diamines or amino acids, have enabled these couplings to proceed under much milder temperatures. wikipedia.orgresearchgate.netnih.gov
Influence of Substituent Electronic Effects on Reaction Efficiency
The efficiency of nucleophilic aromatic substitution reactions on halogenated benzamides is profoundly influenced by the electronic properties of substituents on both the aromatic ring of the benzamide and the incoming nucleophile. cmu.edu
In classical SNAr reactions, the rate is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) on the aryl halide. nih.gov Groups like nitro (-NO₂) or cyano (-CN) positioned ortho or para to the leaving group delocalize the negative charge of the intermediate carbanion through resonance, thereby stabilizing it and lowering the activation energy of the rate-determining step. nih.govnih.gov The benzamide group (-CONH-R) itself is moderately electron-withdrawing. For a substrate like this compound, the chloro group is meta to the amide. While the amide group does withdraw electron density from the ring inductively, it cannot provide resonance stabilization for a nucleophilic attack at the 3-position, making the reaction less efficient than in para-substituted analogues without metal catalysis. nih.gov
In metal-catalyzed reactions like the Buchwald-Hartwig amination, the electronic effects are more complex. The first step, oxidative addition, is generally favored by electron-poor aryl halides. wikipedia.org Therefore, an electron-withdrawing substituent on the benzamide ring can facilitate the initial reaction with the Pd(0) center. Conversely, the final step, reductive elimination, is often promoted by electron-rich metal centers and electron-withdrawing groups on the newly forming aniline fragment. wikipedia.org
The electronic nature of the amine nucleophile is also critical. Electron-donating groups (EDGs) on the amine increase its nucleophilicity, which can accelerate the rate of coupling. In the case of this compound, the N-benzyl group is substituted with a para-methoxy group. The methoxy group (-OCH₃) is a strong electron-donating group through resonance, which enhances the electron density on the benzyl ring. However, its electronic effect on the amide nitrogen is primarily inductive and less pronounced. When considering a substitution reaction on the chloro-bearing ring, the electronic properties of the incoming nucleophile are paramount. For instance, coupling 3-chlorobenzamide (B146230) with an electron-rich amine would generally proceed more readily than with an electron-poor one, assuming other factors like sterics are equal. cmu.edu
The choice of base is also tied to electronic effects. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the catalytic cycle. libretexts.orgcmu.edu Weaker bases like potassium carbonate (K₂CO₃) may be used, particularly with more reactive substrates or when functional groups sensitive to strong bases are present. researchgate.net
Advanced Spectroscopic and Structural Elucidation Studies of 3 Chloro N 4 Methoxybenzyl Benzamide and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR Spectroscopic Analysis for Proton Environments
In a typical ¹H NMR spectrum of a benzamide (B126) derivative, the aromatic protons of the two phenyl rings would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The chemical shifts and splitting patterns of these protons are influenced by the substituents on the rings. The benzylic protons (CH₂) adjacent to the nitrogen atom would resonate as a doublet, due to coupling with the amide proton (NH), usually in the range of δ 4.5-4.8 ppm. The amide proton itself would appear as a broad singlet or a triplet further downfield, often around δ 6.4 ppm. The methoxy (B1213986) (OCH₃) protons are expected to be a sharp singlet at approximately δ 3.8 ppm rsc.org.
The introduction of a chlorine atom at the 3-position of the benzoyl ring in 3-chloro-N-(4-methoxybenzyl)benzamide would further influence the chemical shifts of the protons on that ring due to its electron-withdrawing inductive effect and its meta-directing nature. This would cause a downfield shift for the adjacent protons.
Table 1: Representative ¹H NMR Data for Benzamide Analogues in CDCl₃
| Compound | Ar-H (ppm) | NH (ppm) | Benzylic CH₂ (ppm) | OCH₃ (ppm) | Reference |
| N-benzyl-4-methoxybenzamide | 7.76 (d), 7.36-7.37 (m), 7.28-7.30 (m), 6.96 (d) | 6.42 (s) | 4.82 (s) | 3.87 (s) | rsc.org |
| N-benzylbenzamide | 7.80 (d), 7.43-7.51 (m), 7.36-7.37 (m), 7.29 (d) | 6.44 (s) | 4.65 (s) | - | rsc.org |
This table presents data for known analogues to infer the spectral properties of this compound.
¹³C NMR Spectroscopic Analysis for Carbon Framework
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, the spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the amide group is typically found in the highly deshielded region of the spectrum, around δ 166-170 ppm. The aromatic carbons would appear in the range of δ 110-140 ppm. The carbon atom bonded to the chlorine atom (C-Cl) would be shifted downfield, while the other aromatic carbons would show shifts dependent on their position relative to the substituents. The benzylic carbon (CH₂) would resonate around δ 44-49 ppm, and the methoxy carbon (OCH₃) would be observed at approximately δ 55 ppm.
Data from analogues like 3-chloro-N,N-dimethylbenzamide shows the carbonyl carbon at δ 170.0 ppm and the aromatic carbons in the range of δ 125.1-138.0 ppm rsc.org. This provides a strong basis for assigning the signals in the target molecule.
Table 2: Representative ¹³C NMR Data for Benzamide Analogues in CDCl₃
| Compound | C=O (ppm) | Aromatic C (ppm) | Benzylic CH₂ (ppm) | OCH₃ (ppm) | Reference |
| 3-chloro-N,N-dimethylbenzamide | 170.0 | 138.0, 134.4, 129.8, 129.7, 127.2, 125.1 | - | - | rsc.org |
| N-cyclohexylbenzamide | 166.62 | 135.04, 131.18, 128.45, 126.78 | - | - | rsc.org |
| Benzamide | 169.91 | 132.81, 132.23, 128.65, 127.51 | - | - | rsc.org |
This table presents data for known analogues to infer the spectral properties of this compound.
Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. For this compound, COSY would show correlations between adjacent protons on the aromatic rings and between the NH proton and the benzylic CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals of the protonated aromatic carbons and the benzylic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the substituted aromatic carbons, by observing their correlations with nearby protons.
The application of these techniques provides a complete and unambiguous structural assignment of the molecule sigmaaldrich.comrsc.org.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For a related compound, 3-chloro-4-methoxy-N-(4-methoxybenzyl)benzamide, the predicted monoisotopic mass of the protonated molecule [M+H]⁺ is 306.08916 Da uni.lu. This high level of accuracy helps to confirm the molecular formula C₁₆H₁₆ClNO₃.
Table 3: Predicted HRMS Data for an Analogue: 3-chloro-4-methoxy-N-(4-methoxybenzyl)benzamide
| Adduct | Predicted m/z | Molecular Formula |
| [M+H]⁺ | 306.08916 | C₁₆H₁₇ClNO₃⁺ |
| [M+Na]⁺ | 328.07110 | C₁₆H₁₆ClNaO₃⁺ |
| [M-H]⁻ | 304.07460 | C₁₆H₁₅ClNO₃⁻ |
Data sourced from PubChemLite for a closely related analogue uni.lu.
Fragmentation Pathways and Mechanistic Interpretations via MS/MS
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For N-benzylbenzamide derivatives, several key fragmentation pathways are commonly observed.
A primary fragmentation event is often the cleavage of the amide bond. For this compound, this would lead to two main fragment ions:
The 3-chlorobenzoyl cation: This ion would be formed by cleavage of the C-N bond, resulting in an ion with a characteristic m/z value.
The 4-methoxybenzyl cation or related fragments: The other part of the molecule can also form a stable cation. The 4-methoxybenzyl cation is particularly stable due to resonance.
Further fragmentation of the 3-chlorobenzoyl cation would likely involve the loss of a carbon monoxide (CO) molecule to form the 3-chlorophenyl cation. The fragmentation of the 4-methoxybenzyl portion could involve rearrangements and loss of small neutral molecules. Understanding these pathways is crucial for the structural confirmation of the compound and for distinguishing it from its isomers.
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and probing the fragmentation pathways of molecules like this compound. nih.govresearchgate.net In positive ion mode, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺. For this compound (molecular formula C₁₆H₁₆ClNO₃, monoisotopic mass 305.08 Da), the [M+H]⁺ ion would appear at a mass-to-charge ratio (m/z) of approximately 306.09.
Tandem mass spectrometry (MS/MS) experiments on this protonated precursor ion would provide insight into its structure through characteristic fragmentation patterns. The fragmentation of N-benzylbenzamide derivatives under ESI conditions is typically characterized by the cleavage of the most labile bonds, primarily the amide and benzyl (B1604629) C-N bonds. nih.govlibretexts.org
Key fragmentation pathways anticipated for the [M+H]⁺ ion of this compound include:
Formation of the 3-chlorobenzoyl cation: Cleavage of the C-N amide bond would result in the loss of a neutral 4-methoxybenzylamine (B45378) molecule and the formation of the 3-chlorobenzoyl cation at m/z 139.01.
Formation of the 4-methoxybenzyl cation/tropylium (B1234903) ion: Cleavage of the bond between the benzyl CH₂ group and the amide nitrogen would lead to the formation of the 4-methoxybenzyl cation (m/z 121.06). This benzylic cation can rearrange to the more stable tropylium ion structure, a common fragmentation pathway for benzyl-containing compounds. nih.govnih.gov
Formation of the protonated 3-chlorobenzamide (B146230): Loss of a neutral 4-methoxytoluene molecule via a rearrangement process could lead to the formation of the protonated 3-chlorobenzamide ion at m/z 156.01.
These fragmentation patterns allow for the unambiguous confirmation of the different structural components of the molecule—the 3-chlorobenzoyl moiety and the 4-methoxybenzyl moiety.
Table 1: Predicted ESI-MS Fragmentation of this compound This table is interactive. You can sort and filter the data.
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z (Calculated) | Neutral Loss |
|---|---|---|---|
| 306.09 ([M+H]⁺) | [3-chlorobenzoyl]⁺ | 139.01 | C₈H₁₁NO |
| 306.09 ([M+H]⁺) | [4-methoxybenzyl]⁺ | 121.06 | C₇H₆ClNO |
**3.3. X-ray Crystallography for Solid-State Structural Determination
X-ray Crystallography for Solid-State Structural Determination
Single-Crystal X-ray Diffraction of Benzamide Derivatives
Single-crystal X-ray diffraction provides definitive proof of molecular structure and reveals detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. While the specific crystal structure of this compound is not publicly available, analysis of closely related benzamide derivatives provides significant insight into its likely structural features. proquest.comnih.gov
For instance, the crystal structure of the analogue 4-chloro-N-(3-methoxyphenyl)benzamide has been determined. nih.govdoaj.org This compound crystallizes in the monoclinic space group P2₁/c with two independent molecules in the asymmetric unit. nih.govdoaj.org In such structures, the molecule is typically not perfectly planar. The aromatic rings are tilted with respect to each other and relative to the central amide plane. iucr.org In the case of 4-chloro-N-(3-methoxyphenyl)benzamide, the dihedral angles between the two benzene (B151609) rings are 11.92° and 12.80° for the two independent molecules. nih.govdoaj.org It is anticipated that this compound would adopt a similarly twisted conformation, influenced by the electronic and steric demands of its substituents.
Table 2: Crystallographic Data for the Analogue 4-chloro-N-(3-methoxyphenyl)benzamide . nih.govdoaj.org This table is interactive. You can sort and filter the data.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₂ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.7588 (9) |
| b (Å) | 12.5029 (10) |
| c (Å) | 17.0607 (13) |
| β (°) | 108.019 (3) |
| Volume (ų) | 2383.6 (3) |
Intermolecular Interactions and Crystal Packing Analysis
The crystal packing of benzamide derivatives is primarily governed by a network of intermolecular hydrogen bonds, supplemented by other weaker interactions. rsc.orgtandfonline.com The most significant interaction is the N–H···O hydrogen bond formed between the amide N-H donor of one molecule and the carbonyl oxygen acceptor of an adjacent molecule. iucr.org These interactions typically link the molecules into chains or dimeric synthons, which then assemble to form the three-dimensional crystal lattice. mdpi.com
In the structure of 4-chloro-N-(3-methoxyphenyl)benzamide, N–H···O hydrogen bonds link molecules into chains that are further stabilized by C–H···O interactions, forming two-dimensional layers. nih.govdoaj.org For this compound, a similar N–H···O hydrogen bonding motif is expected to be the dominant feature controlling the molecular packing.
Furthermore, dispersion forces, including π-π stacking interactions between the aromatic rings of adjacent molecules, play a crucial role in stabilizing the crystal structure. iucr.org The specific arrangement and stacking of the rings are influenced by the conformational twists within the molecule, which seek to optimize both hydrogen bonding and van der Waals contacts. iucr.org Hirshfeld surface analysis is a computational tool often used to visualize and quantify these varied intermolecular contacts, providing a detailed fingerprint of the packing environment. iucr.orgscirp.org
Vibrational Spectroscopy (FTIR, FT-Raman) and Conformational Insights
Analysis of Characteristic Functional Group Vibrations
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman), is a powerful non-destructive technique for identifying the functional groups within a molecule. nih.gov Each functional group has characteristic vibrational modes (stretching, bending) that absorb infrared light or scatter Raman light at specific frequencies.
For this compound, several key vibrational bands would be expected:
N–H Stretching: The stretching vibration of the amide N-H bond typically appears as a sharp band in the region of 3350–3250 cm⁻¹. Its exact position is sensitive to the strength of hydrogen bonding in the crystal lattice. ias.ac.in
C=O Stretching (Amide I band): This is one of the most intense and characteristic bands in the IR spectrum of amides, appearing in the 1680–1630 cm⁻¹ range. researchgate.net The position of this band is influenced by both electronic effects of the substituents and hydrogen bonding.
N–H Bending and C–N Stretching (Amide II band): This is a coupled vibration that appears in the 1570–1515 cm⁻¹ region and is another key marker for the secondary amide group.
C–O–C Stretching: The asymmetric and symmetric stretching vibrations of the two methoxy (–OCH₃) groups are expected to produce strong bands in the 1275–1200 cm⁻¹ and 1075–1020 cm⁻¹ regions, respectively. researchgate.net
C–Cl Stretching: The stretching vibration of the C-Cl bond on the aromatic ring is expected in the 800-600 cm⁻¹ range. Its intensity can be strong in the Raman spectrum. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound (Anticipated Ranges) This table is interactive. You can sort and filter the data.
| Vibrational Mode | Functional Group | Anticipated Wavenumber (cm⁻¹) |
|---|---|---|
| N–H Stretch | Amide (N-H) | 3350 - 3250 |
| C=O Stretch (Amide I) | Amide (C=O) | 1680 - 1630 |
| N–H Bend / C-N Stretch (Amide II) | Amide (N-H, C-N) | 1570 - 1515 |
| Asymmetric C–O–C Stretch | Methoxy (Ar-O-CH₃) | 1275 - 1200 |
| Symmetric C–O–C Stretch | Methoxy (Ar-O-CH₃) | 1075 - 1020 |
Theoretical Prediction of Vibrational Spectra
To complement experimental data and provide unambiguous assignments for complex vibrational spectra, theoretical calculations based on quantum chemistry are widely employed. nih.govnih.gov Density Functional Theory (DFT), using functionals such as B3LYP, is a common method for predicting the vibrational frequencies and intensities of molecules. nih.govmdpi.com
The process involves first optimizing the molecular geometry of this compound to find its lowest energy conformation. Following optimization, the vibrational frequencies are calculated. The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity in the theoretical model and the use of a finite basis set. researchgate.net To correct for this, the computed wavenumbers are typically multiplied by a scaling factor, which brings them into better agreement with the experimental FTIR and FT-Raman spectra. researchgate.net
Furthermore, these calculations provide a Potential Energy Distribution (PED) for each vibrational mode. nih.govnih.gov The PED analysis quantifies the contribution of different internal coordinates (like bond stretches or angle bends) to a specific normal mode, which is invaluable for resolving overlapping bands and confirming the nature of complex vibrations. nih.gov
In Vitro Biological Activities and Pharmacological Potentials of Substituted Benzamides
Enzyme Inhibition Studies
Rho-Associated Kinase-1 (ROCK1) Inhibition
Currently, there is no publicly available scientific literature or research data detailing the specific inhibitory activity of 3-chloro-N-(4-methoxybenzyl)benzamide against Rho-associated kinase-1 (ROCK1). While benzamide (B126) derivatives have been investigated as a class for ROCK1 inhibition, specific studies on this compound have not been reported.
Tubulin Polymerization Inhibition
There are no specific studies in the available scientific literature that evaluate the effect of this compound on tubulin polymerization. Research into tubulin polymerization inhibitors has explored various complex substituted benzamide and salicylamide (B354443) scaffolds, but data for this particular compound is not available. nih.govnih.gov
Tyrosinase Inhibition
Investigations into the tyrosinase inhibitory potential of this compound have not been specifically reported in the existing scientific literature. While related structures, such as N-benzylbenzamides and compounds with a 3-chloro-4-fluorophenyl motif, have been assessed for tyrosinase inhibition, no direct data exists for this compound. mdpi.comnih.govdoi.org
α-Amylase and α-Glucosidase Inhibitory Activity
There is a lack of published research on the in vitro α-amylase and α-glucosidase inhibitory activities of this compound. Studies on enzyme inhibition by various chemical entities are extensive, but this specific compound has not been the subject of such investigations based on available records.
Antimicrobial and Anti-Biofilm Activities
Antibacterial Activity (Gram-positive and Gram-negative bacteria)
No specific data from in vitro studies on the antibacterial activity of this compound against Gram-positive or Gram-negative bacteria have been published in the scientific literature. While the broader class of benzamides has been a source of compounds with antimicrobial properties, the specific efficacy of this compound remains uninvestigated.
Antifungal Activity
There is no available research documenting the antifungal properties of this compound. Consequently, its potential as an antifungal agent has not been established.
Information regarding the in vitro biological activities and pharmacological potentials of the specific chemical compound this compound is not available in the currently accessible public domain literature and research databases.
Extensive and repeated searches for experimental data pertaining to the anti-biofilm properties, activity against resistant microorganisms, and specific anticancer activities of "this compound" did not yield any detailed research findings. The information required to populate the sections and subsections of the provided outline—including data on anti-biofilm efficacy, activity against MRSA, in vitro cytotoxicity against the specified cancer cell lines (A-549, HCT-116, PANC-1, HeLa, PC3, HT-29, SKNMC, MCF-7, DU145), antiproliferative effects, molecular targets (EGFR, CDK-4, CHK1), and apoptosis induction—could not be located for this exact chemical entity.
While some search results provided information on structurally similar but distinct benzamide derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of that data. For instance, studies on related compounds like "3-chloro-N-(4-methoxyphenyl)benzamide" mention general antimicrobial and anticancer activities, but this information is not applicable to the subject of this article.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for "this compound" as per the requested outline.
Anti-inflammatory Potential
Substituted benzamides have been a subject of interest in the search for novel anti-inflammatory agents. nih.govnanobioletters.com Research has often focused on their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. nih.govnih.gov While a range of N-arylbenzamides and other derivatives have been synthesized and evaluated for their in vitro anti-inflammatory effects nih.govresearchgate.net, specific data on this compound is not extensively detailed in the provided context.
General studies on related compounds indicate that the anti-inflammatory action of benzamides can be influenced by the nature and position of substituents on the aromatic rings. researchgate.net For instance, some substituted benzamides have shown preferential inhibition of COX-1 or COX-2. nih.gov In vitro assays commonly used to screen for anti-inflammatory potential include enzyme inhibition assays (e.g., COX-1 and COX-2) and cellular assays measuring the production of inflammatory mediators. nih.govmdpi.com
However, without specific studies on this compound, a detailed account of its specific in vitro anti-inflammatory profile, such as its IC₅₀ values against COX enzymes or its effects on inflammatory cytokine release from cells, cannot be provided.
Antioxidant Properties and Radical Scavenging
The antioxidant potential of substituted benzamides is an area of active investigation, with studies suggesting that these compounds can act as effective radical scavengers. acs.orgnih.gov The antioxidant capacity is largely attributed to the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, on the benzamide scaffold. acs.orgnih.gov These groups can donate a hydrogen atom or an electron to neutralize free radicals, thus preventing oxidative damage.
Common in vitro methods to evaluate antioxidant activity include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. acs.orgnih.gov For example, studies on various amino- and hydroxy-substituted N-arylbenzamides have demonstrated significant antioxidant properties, sometimes superior to the standard antioxidant butylated hydroxytoluene (BHT). nih.gov The position of the substituents has been shown to be crucial for the antioxidant activity. nih.gov
While the presence of a methoxy group in the structure of this compound suggests a potential for antioxidant activity, specific experimental data from DPPH, FRAP, or other radical scavenging assays for this particular compound is not available in the provided search results. Therefore, a quantitative assessment of its antioxidant and radical scavenging efficacy remains to be determined.
Below is a summary table of related compounds and their observed activities, to provide context for the potential activities of substituted benzamides.
| Compound Class | Assay | Observed Activity |
| Hydroxy- and Methoxy-Substituted N-Arylbenzamides | DPPH and FRAP assays | Showed significant antioxidant properties, influenced by the number and position of substituent groups. acs.orgnih.gov |
| Parsalmide and related substituted benzamides | In vitro COX-1 and COX-2 inhibition assays | Demonstrated inhibition of COX enzymes, with some compounds showing preferential activity. nih.govresearchgate.net |
Structure Activity Relationship Sar Studies and Drug Design Principles for Benzamide Derivatives
Impact of Chloro and Methoxy (B1213986) Substituents on Biological Activity
The presence and position of chloro and methoxy substituents on the benzamide (B126) scaffold are critical determinants of biological activity. These groups can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity for various biological targets.
Research on different series of benzamide derivatives has demonstrated that chloro substituents can significantly impact activity. For instance, in a series of 4-aminopyridine (B3432731) benzamide derivatives developed as TYK2 inhibitors, the inclusion of a 2,6-dichloro-4-cyanophenyl moiety was a key modification that improved potency and selectivity. nih.gov The electron-withdrawing nature of the chlorine atom can alter the charge distribution of the aromatic ring, potentially enhancing interactions with electron-deficient pockets in a receptor. The position of the chlorine atom is also crucial; for example, studies on fungicidal benzamides showed that a 2-fluoro substitution on the benzene (B151609) ring led to superior inhibitory activities against tested fungi compared to other substitutions. nih.gov While this highlights the effect of a halogen, the specific impact of a 3-chloro substitution would need to be empirically determined for a given target.
Table 1: Illustrative Impact of Substituents on Biological Activity in Benzamide Analogs
| Compound Series | Substituent(s) | Observed Effect on Biological Activity | Reference |
| 4-Aminopyridine Benzamides | 2,6-dichloro-4-cyanophenyl | Improved TYK2 potency and selectivity | nih.gov |
| Fungicidal Benzamides | 2-Fluoro on benzene ring | Superior inhibitory activity against tested fungi | nih.gov |
| N-Benzylbenzamide Tyrosinase Inhibitors | Polyhydroxylation | Potent tyrosinase inhibition | nih.govresearchgate.net |
This table provides examples from the literature on related benzamide series to illustrate the general principles of substituent effects.
Role of N-Benzyl Moiety in Receptor Interactions
Studies on N-benzylbenzamides as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) have highlighted the importance of the N-benzyl group in fitting into the binding sites of these targets. acs.orgresearchgate.net The benzyl (B1604629) group can occupy hydrophobic pockets within the receptor, and its substitution pattern can fine-tune the binding affinity. For example, an ortho-trifluoromethylbenzyl substitution was found to be important for sEH inhibition and metabolic stability. acs.org
In the context of tubulin polymerization inhibitors, the N-benzylbenzamide scaffold has been successfully employed to design potent antitumor agents. nih.govresearchgate.net The benzyl group, in this case, likely interacts with the colchicine (B1669291) binding site on tubulin, contributing to the inhibition of microtubule formation. nih.govresearchgate.net Furthermore, research on N-benzyltryptamines has shown that N-benzylation can significantly alter the affinity and functional activity at serotonin (B10506) receptors. nih.gov
The 4-methoxybenzyl group in 3-chloro-N-(4-methoxybenzyl)benzamide would orient the methoxy group in a position that could potentially interact with a specific region of a receptor's binding site. The methoxy group could act as a hydrogen bond acceptor or its presence could influence the electronic nature of the benzyl ring, thereby modulating π-π interactions. The flexibility of the bond between the nitrogen and the benzyl group allows the moiety to adopt different conformations to optimize its fit within the binding pocket.
Elucidation of Key Pharmacophoric Features for Target Engagement
A pharmacophore is a three-dimensional arrangement of functional groups that is essential for a molecule to exert a specific biological activity. For N-benzylbenzamide derivatives, several pharmacophoric models have been proposed based on their activity against different targets.
For melanogenesis inhibitors, a 3D pharmacophore model for N-benzylbenzamide derivatives was developed using the "molecular comparative electron topology" (MCET) method. nih.gov This model identified the key electronic and steric features required for interaction with the target receptor. The model relies on local reactive descriptors to define the essential interactions between the ligand and the receptor. nih.gov
In the design of dual sEH/PPARγ modulators, a merged pharmacophore was identified that incorporates the N-benzylbenzamide scaffold. acs.orgresearchgate.net This pharmacophore includes features that are recognized by both enzymes, allowing for the development of dual-target ligands. The classical PPAR binding mode often involves an acidic headgroup; however, studies have shown that a benzylamide moiety can effectively replace this acidic group while maintaining agonist properties. acs.org
For tubulin inhibitors, the pharmacophore typically includes a cis-stilbene-like conformation that can fit into the colchicine binding site. The N-benzylbenzamide scaffold can mimic this conformation, with the two aromatic rings positioned in a specific spatial arrangement. The substituents on these rings are then crucial for optimizing the interactions with the surrounding amino acid residues. nih.govresearchgate.net
For this compound, a hypothetical pharmacophore would include:
The benzamide core, with the amide bond acting as a hydrogen bond donor and acceptor.
The 3-chloro-substituted phenyl ring, where the chlorine atom could be involved in halogen bonding or influence the electronic character of the ring.
The 4-methoxybenzyl group, providing a hydrophobic surface and a potential hydrogen bond acceptor.
Table 2: General Pharmacophoric Features of N-Benzylbenzamides for Different Targets
| Target Class | Key Pharmacophoric Features | Reference |
| Melanogenesis Inhibitors | Specific 3D arrangement of electronic and steric features | nih.gov |
| Dual sEH/PPARγ Modulators | Merged pharmacophore with features for both targets; benzylamide replacing acidic headgroup | acs.orgresearchgate.net |
| Tubulin Polymerization Inhibitors | Mimicry of cis-stilbene (B147466) conformation to fit colchicine binding site | nih.govresearchgate.net |
Rational Design Strategies for Optimizing N-Benzylbenzamide Analogues
Rational drug design strategies are employed to systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For N-benzylbenzamide analogues, these strategies often involve structure-based design and quantitative structure-activity relationship (QSAR) studies.
Structure-based drug design utilizes the three-dimensional structure of the target protein to guide the design of new inhibitors. For example, in the development of TYK2 inhibitors, the crystal structure of the kinase was used to design modifications to a 4-aminopyridine benzamide scaffold that would enhance binding affinity and selectivity. nih.gov This approach allows for the targeted modification of substituents to exploit specific interactions within the binding site.
QSAR studies aim to correlate the physicochemical properties of a series of compounds with their biological activity. A 4D-QSAR study on N-benzylbenzamide derivatives as melanogenesis inhibitors successfully developed a model with high predictive power. nih.gov Such models can be used to predict the activity of novel analogues before their synthesis, thereby streamlining the drug discovery process.
Optimization of N-benzylbenzamide analogues often involves modifying the substitution patterns on both the benzoyl and benzyl rings. For instance, in the development of butyrylcholinesterase (BChE) inhibitors, a series of N-benzylbenzamide derivatives were synthesized and tested, leading to the discovery of sub-nanomolar inhibitors. acs.org This process involved systematically altering the substituents to improve potency and selectivity.
For this compound, rational design strategies could be applied to explore the impact of moving the chloro and methoxy groups to different positions, or replacing them with other functional groups to probe the SAR. For example, one could investigate the effect of other halogens at the 3-position or different alkoxy groups at the 4-position of the benzyl ring.
Ligand Modification and Scaffold Hopping Approaches
Ligand modification involves making small chemical changes to an existing ligand to improve its properties. This is a central tenet of lead optimization. Scaffold hopping, a more drastic approach, involves replacing the central core of a molecule with a structurally different scaffold while retaining the key pharmacophoric features. nih.gov
In the context of benzamides, ligand modification is extensively used. The systematic replacement of substituents on the aromatic rings is a common strategy to explore the SAR and optimize activity. nih.govacs.orgnih.govacs.org
Scaffold hopping can be a powerful tool to discover novel chemical series with improved properties. For example, if the benzamide scaffold in this compound was found to have liabilities, such as poor metabolic stability, a scaffold hopping approach could be used to replace the benzamide core with a different, isosteric group that maintains the correct spatial orientation of the substituted phenyl and benzyl moieties. This could lead to compounds with improved drug-like properties. The development of new anticancer drugs often utilizes scaffold hopping based on natural products or existing synthetic compounds to generate novel lead structures. nih.gov
An example of a scaffold hopping approach can be seen in the design of antifungal agents inspired by the natural product Sampangine, where new analogs with a different core structure were designed to retain the desired biological activity with improved properties. nih.gov This highlights the potential of moving away from the initial scaffold to overcome challenges in drug development.
Q & A
Q. What are the recommended synthetic routes for 3-chloro-N-(4-methoxybenzyl)benzamide, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via amide coupling between 3-chlorobenzoic acid derivatives and 4-methoxybenzylamine. A robust method involves refluxing 3-chlorobenzoic acid with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, followed by reaction with 4-methoxybenzylamine in acetonitrile . Key considerations include:
- Reagent stoichiometry : Excess SOCl₂ ensures complete conversion of the carboxylic acid.
- Solvent choice : Acetonitrile minimizes side reactions compared to polar aprotic solvents.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yield optimization (~70–80%) requires strict anhydrous conditions and temperature control (reflux at 80°C for 3 hours) .
Q. How can researchers validate the structural identity of this compound?
A multi-technique approach is critical:
- X-ray crystallography : Resolve crystal packing and confirm bond angles/distances. For example, dihedral angles between aromatic rings (e.g., 15.2° between amide and benzamide moieties) and Cl···Cl interactions (~3.94 Å) validate molecular geometry .
- Spectroscopic methods :
- ¹H/¹³C NMR : Methoxybenzyl protons resonate at δ 3.8 ppm (singlet), while amide protons appear at δ 8.2–8.5 ppm .
- FT-IR : Strong carbonyl (C=O) stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 62.85%, H: 4.64%, N: 4.58%) .
Q. What purification strategies are effective for isolating this compound?
- Recrystallization : Use ethanol/water (3:1 v/v) to exploit solubility differences. Slow cooling enhances crystal quality.
- Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (30:70) achieves >95% purity. Monitor by TLC (Rf ~0.5 in same solvent system) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related impurities, particularly regioisomers .
Advanced Research Questions
Q. How do polymorphic forms of this compound influence its physicochemical properties, and how can they be characterized?
Polymorphs arise from variations in molecular packing (e.g., Form IA vs. IB). Key analytical methods include:
- Single-crystal XRD : Compare unit cell parameters (e.g., monoclinic P2₁ vs. orthorhombic systems) and hydrogen-bonding networks (C-H···O vs. N-H···O interactions) .
- DSC/TGA : Identify melting point differences (e.g., Δmp ~5–10°C between forms) and thermal stability profiles.
- Solubility studies : Polymorphs may exhibit 2–3× differences in aqueous solubility, impacting bioavailability in pharmacological studies .
Q. What strategies are employed to analyze intermolecular interactions in crystalline this compound?
- Hirshfeld surface analysis : Quantify contributions of H-bonding (e.g., 25% from C-H···O) and halogen interactions (Cl···Cl: 8–10%) .
- DFT calculations : Model π-π stacking energies (e.g., ~3–5 kcal/mol for benzamide rings) and validate against experimental XRD data .
- Cambridge Structural Database (CSD) mining : Compare with analogous benzamides to identify trends in packing motifs .
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in antibacterial or enzyme inhibition assays often stem from:
- Conformational flexibility : Use molecular docking (AutoDock Vina) to assess binding pose variability in enzyme active sites (e.g., acps-pptase) .
- Metabolic stability : Perform LC-MS/MS to detect degradation products (e.g., demethylation of methoxy groups) .
- Cellular uptake : Measure intracellular concentrations via fluorescence tagging (e.g., BODIPY derivatives) to correlate efficacy with bioavailability .
Q. What methodologies are used to study the coordination chemistry of this compound with transition metals?
- Synthesis of metal complexes : React with Ni(II) or Cu(II) salts (e.g., NiCl₂·6H₂O) in ethanol/water under nitrogen. Monitor by UV-Vis (d-d transitions at ~600 nm) .
- X-ray crystallography : Determine geometry (e.g., distorted square planar for Ni complexes) and ligand binding modes (κ²-N,O vs. κ¹-O) .
- Magnetic susceptibility : SQUID magnetometry reveals antiferromagnetic coupling in dimeric Cu(II) complexes .
Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT (B3LYP/6-311+G )**: Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic centers (e.g., Cl at C3: LUMO = −1.8 eV) .
- MD simulations : Model solvation effects (e.g., DMSO vs. THF) on reaction kinetics for SNAr mechanisms .
- Transition state analysis : Identify energy barriers (ΔG‡) for Cl displacement by amines/thiols using QM/MM methods .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
